molecular formula C8H5ClN2O B8232666 1-Chloro-2,7-naphthyridin-4-ol

1-Chloro-2,7-naphthyridin-4-ol

Cat. No.: B8232666
M. Wt: 180.59 g/mol
InChI Key: RRBPVQGMVAXEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,7-naphthyridin-4-ol is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the naphthyridine family, a class of nitrogen-containing heterocycles known for their versatile biological activities and presence in various pharmacologically active molecules. The structure combines a reactive chlorine substituent with a hydroxyl group, making it a valuable bifunctional intermediate for constructing more complex molecular architectures. Researchers utilize this compound primarily as a building block in the synthesis of potential therapeutic agents. Its core naphthyridine scaffold is a common feature in compounds being studied for a range of biological applications, and the presence of the chlorine atom offers a handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions. The synthesis and manipulation of such naphthyridine derivatives are active areas of investigation for developing new drugs and chemical probes. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,7-naphthyridin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6-3-10-2-1-5(6)7(12)4-11-8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBPVQGMVAXEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to the 2,7-Naphthyridine (B1199556) Nucleus

The 2,7-naphthyridine scaffold is one of six structural isomers of pyridopyridine. researchgate.netbenthamdirect.com Its synthesis can be approached through various strategies, primarily involving the construction of the second pyridine (B92270) ring onto an existing pyridine precursor. researchgate.netbenthamdirect.com Key methodologies include classical condensation reactions, modern cyclization techniques, and regioselective modifications.

The Friedländer synthesis is a versatile and efficient method for generating quinolines and their heterocyclic analogues, including naphthyridines. researchgate.netorganic-chemistry.org The reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgconnectjournals.com

For the synthesis of the 2,7-naphthyridine nucleus, a suitably substituted 3-aminopyridine (B143674) derivative serves as the starting material. Specifically, the condensation of a 3-aminopyridine-4-carbaldehyde or a 3-aminopyridine-4-ketone with an active methylene (B1212753) compound, such as a ketone or β-ketoester, leads to the formation of the second pyridine ring, yielding the 2,7-naphthyridine core. researchgate.net Various catalysts, including propylphosphonic anhydride (B1165640) (T3P®) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O), have been employed to promote the reaction under mild conditions, often with high yields and short reaction times. researchgate.netconnectjournals.com The reaction's utility has been demonstrated for various naphthyridine isomers, highlighting its broad applicability. researchgate.netnih.gov

Table 1: Examples of Friedländer Condensation for Naphthyridine Synthesis

2-Aminoaryl Precursor Active Methylene Compound Catalyst Product Reference
2-Aminonicotinaldehyde Acetylacetone CeCl₃·7H₂O Substituted 1,8-Naphthyridine (B1210474) connectjournals.com
2-Aminonicotinaldehyde Ethyl Acetoacetate Choline Hydroxide (in H₂O) Substituted 1,8-Naphthyridine nih.gov

The Skraup synthesis is a classic one-pot reaction used to prepare quinolines and can be adapted for naphthyridine synthesis. thieme-connect.dewikipedia.org The archetypal reaction involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org To synthesize naphthyridines, an aminopyridine is used in place of aniline. thieme-connect.de

For instance, the reaction of 3-aminopyridine or 4-aminopyridine (B3432731) under Skraup conditions can yield 1,5-naphthyridine (B1222797) and 1,6-naphthyridine, respectively. nih.govresearchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to form the aromatic naphthyridine ring system. wikipedia.org While effective, the reaction is known to be vigorous, though modifications using milder oxidizing agents can moderate its intensity. wikipedia.org This approach is particularly useful for producing unsubstituted or simply substituted naphthyridines. mdpi.com

Modern synthetic strategies often employ intramolecular cyclization of functionalized pyridine derivatives to construct the 2,7-naphthyridine scaffold. researchgate.netbenthamdirect.com This approach offers greater control over the substitution pattern of the final product. For example, gold-catalyzed intramolecular cyclization of 2-aminophenyl prop-2-yn-1-yl enaminones has been developed for the efficient construction of fused 1,2-dihydro[c] researchgate.netacs.orgnaphthyridines in good to excellent yields. rsc.org

The hetero-Diels-Alder reaction provides a powerful method for forming six-membered heterocyclic rings. wikipedia.org This pericyclic reaction involves a conjugated diene and a dienophile, where one or more carbon atoms are replaced by a heteroatom. wikipedia.orgillinois.edu In the context of 2,7-naphthyridine synthesis, an aza-diene can react with an alkene or alkyne dienophile in a [4+2] cycloaddition to form the second pyridine ring. researchgate.net A tandem inverse-electron-demand hetero-Diels-Alder (ihDA) followed by a retro-Diels-Alder (rDA) reaction sequence is a particularly atom-economical method for creating highly functionalized nitrogen heteroaromatics. rsc.org

An alternative to building the entire ring system is the direct functionalization of a pre-existing 2,7-naphthyridine nucleus. This is crucial for introducing substituents at specific positions that are not easily accessible through cyclization routes. Directed ortho metalation (DoM) is a potent strategy for achieving such regioselectivity.

The use of strong, non-nucleophilic bases like (2,2,6,6-tetramethylpiperidyl)lithium (TMPLi) allows for smooth and regioselective lithiation of the 2,7-naphthyridine scaffold at the 4-position. thieme-connect.com The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., iodine, aldehydes, ketones) to introduce a wide range of functional groups. This method provides a direct pathway to 4-substituted 2,7-naphthyridines from readily available precursors like 1,3,6,8-tetrachloro-2,7-naphthyridine. thieme-connect.com

Specific Synthesis of 1-Chloro-2,7-naphthyridin-4-ol

The synthesis of the target compound, this compound, is not explicitly detailed as a single procedure in the reviewed literature. However, a logical synthetic pathway can be constructed based on the preparation of key precursors and the application of standard functionalization reactions common in naphthyridine chemistry. The synthesis would logically proceed by first establishing a 2,7-naphthyridin-1-ol or 2,7-naphthyridin-4-ol (B12838863) core, followed by regioselective chlorination or hydroxylation.

A key precursor for the target molecule is 2,7-naphthyridin-1-ol, which exists in tautomeric equilibrium with 2,7-naphthyridin-1(2H)-one. A convenient method for the synthesis of substituted 2,7-naphthyridin-1(7H)-ones has been developed starting from simple nicotinamide (B372718) salts. researchgate.net This process involves a tandem sequence of a Reissert reaction, followed by intramolecular nucleophilic addition and subsequent oxidation dehydrogenation to yield the aromatic naphthyridinone core. researchgate.net

Another relevant precursor is 1,3-dichloro-2,7-naphthyridine, which can be synthesized from the Knoevenagel condensation of diethyl 3-oxopentanedioate with malononitrile, followed by chlorination with a reagent such as phosphoryl chloride (POCl₃). thieme-connect.com This chlorinated intermediate is highly versatile. For example, reaction of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with amines can lead to the formation of 1-amino-3-chloro derivatives. nih.gov Subsequent hydrolysis can convert the remaining chloro group into a hydroxyl group, yielding a naphthyridin-3-ol structure. A similar strategy, starting with an appropriately substituted naphthyridine and using regioselective hydroxylation at the 4-position and chlorination at the 1-position, would lead to the desired this compound.

Chlorination Reactions for 1-Chloro-2,7-naphthyridine Formation

The introduction of a chlorine atom at the C1 position of the 2,7-naphthyridine core is a critical step in the synthesis of this compound. This transformation is typically achieved through the chlorination of a precursor, often a naphthyridinone derivative. The conversion of a hydroxyl or oxo group to a chloro group is a standard and crucial transformation for creating versatile synthetic intermediates. A common method involves the use of potent chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. nih.govacs.orgchemicalbook.com

For instance, the synthesis of 2,7-dichloro-1,8-naphthyridine (B19096) has been accomplished by heating the corresponding precursor with a mixture of PCl₅ and POCl₃ under reflux conditions. chemicalbook.com This approach, while effective, often requires harsh reaction conditions and can lead to the formation of byproducts, necessitating careful purification. The reactivity of the naphthyridine ring and the presence of other functional groups can influence the outcome of the chlorination reaction, sometimes leading to the chlorination of multiple positions if not carefully controlled.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are often manipulated include the choice of chlorinating agent, solvent, reaction temperature, and reaction time. For example, in the synthesis of related chloro-naphthyridines, variations in the ratio of PCl₅ to POCl₃ have been shown to impact the efficiency of the chlorination. chemicalbook.com

The use of milder chlorinating agents or alternative synthetic routes that avoid harsh conditions is an area of ongoing research. The goal is to develop more efficient and environmentally benign processes. Optimization studies often involve a systematic variation of reaction parameters to identify the conditions that provide the best balance of yield, purity, and reaction time. nih.govresearchgate.net

Advanced Synthetic Strategies for this compound and its Analogues

Modern organic synthesis has provided a toolbox of advanced methodologies that have been successfully applied to the synthesis and diversification of the 2,7-naphthyridine scaffold. These strategies offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods.

Palladium-Catalyzed Cross-Coupling Reactions for Naphthyridine Diversification

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including pharmaceuticals. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations have been widely employed to functionalize the naphthyridine core. nih.govsigmaaldrich.com These reactions typically involve the coupling of a halogenated naphthyridine with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura) or an amine (Buchwald-Hartwig). semanticscholar.org

The versatility of palladium catalysis allows for the introduction of a wide array of substituents onto the naphthyridine ring, enabling the synthesis of diverse libraries of compounds for biological screening. researchgate.netnih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and is often tailored to the specific substrates being coupled. sigmaaldrich.com

Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines

While palladium catalysis is well-established, there is a growing interest in the use of more abundant and less expensive first-row transition metals, such as cobalt, as catalysts for cross-coupling reactions. rsc.orgresearchgate.net Cobalt catalysts have shown unique advantages in certain cross-coupling reactions, including higher catalytic activity and lower toxicity. rsc.orgnih.gov

Cobalt-catalyzed cross-couplings of halogenated naphthyridines with organometallic reagents, such as Grignard reagents (organomagnesium halides) and organozinc reagents, have been successfully developed. nih.govnih.govresearchgate.net For example, CoCl₂ has been shown to effectively catalyze the cross-coupling of various chloronaphthyridines with both alkyl and aryl Grignard reagents. nih.govresearchgate.net These reactions provide an efficient means of introducing alkyl and aryl groups onto the naphthyridine scaffold. nih.gov

Table 1: Examples of Cobalt-Catalyzed Cross-Coupling Reactions of Chloronaphthyridines

ChloronaphthyridineGrignard ReagentCatalystProductYield (%)
3,6-dichloronaphthyridine4-trimethylsilylphenylmagnesium bromideCoCl₂3,6-bis(4-trimethylsilylphenyl)-2,7-naphthyridine62
3,6-dichloronaphthyridine4-N,N-dimethylaminophenylmagnesium bromideCoCl₂3,6-bis(4-N,N-dimethylaminophenyl)-2,7-naphthyridine73
3,6-dichloronaphthyridine4-anisylmagnesium bromideCoCl₂3,6-bis(4-anisyl)-2,7-naphthyridine60

Microwave-Assisted Synthetic Protocols in Naphthyridine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netajrconline.orgresearchgate.net The application of microwave irradiation in naphthyridine chemistry has facilitated the synthesis of various derivatives. researchgate.netajrconline.orgnih.gov

Smiles Rearrangement in the Synthesis of 2,7-Naphthyridine Derivatives

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that has been ingeniously applied in the synthesis of 2,7-naphthyridine derivatives. researchgate.netnih.govmdpi.comglobalauthorid.com This rearrangement provides a novel and efficient route to certain substituted 2,7-naphthyridines that may be difficult to access through other methods. nih.govmdpi.com

For instance, the synthesis of 1-amino-3-oxo-2,7-naphthyridines has been achieved through a Smiles rearrangement. nih.govmdpi.com This process involves the intramolecular migration of an aryl group, leading to the formation of a new heterocyclic ring system. nih.govnih.gov The conditions for the Smiles rearrangement, such as the choice of base and solvent, are critical for its success and can influence the yield of the desired product. nih.gov

Three-Component Reactions for Fused Naphthyridine Systems

Three-component reactions (TCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular architectures from simple starting materials in a single step. This methodology has been successfully applied to the construction of various fused naphthyridine systems.

One notable application involves the synthesis of dihydro-2,7-naphthyridine-1-ones. These reactions can be performed with a wide variety of aldehydes and amines, and the resulting dihydro intermediates can be subsequently oxidized to form naphthyridones or reduced to yield tetrahydro-naphthyridines. For instance, the reaction of an aldehyde, an amine, and a suitable pyridine-based precursor can rapidly generate the core 2,7-naphthyridone structure.

Another example is the iodine-catalyzed three-component reaction between an aromatic aldehyde, anthracen-2-amine, and ethyl 4-oxopiperidine-1-carboxylate. This process yields ethyl 5-aryl-1,2-dihydroanthra[2,1-c]naphthyridine-3(4H)-carboxylate derivatives under mild, metal-free conditions, showcasing the utility of TCRs in creating polycyclic fused systems. These methods highlight the modularity and efficiency of building complex heterocyclic scaffolds from readily available starting materials.

Reaction TypeComponentsProduct TypeKey Features
Naphthyridone SynthesisAldehydes, Amines, Pyridine precursorDihydro-2,7-naphthyridine-1-onesTolerates a large variety of aldehydes and amines.
Fused Naphthyridine SynthesisAromatic aldehyde, Anthracen-2-amine, Ethyl 4-oxopiperidine-1-carboxylate5-Aryl-anthra[2,1-c]naphthyridine derivativesIodine-catalyzed, mild conditions, operational simplicity.
Table 1: Examples of Three-Component Reactions for Naphthyridine Systems.

Chemical Reactivity and Transformations of this compound

The chemical behavior of this compound is dictated by its distinct functional groups: a chlorine atom at the C-1 position, a hydroxyl group at the C-4 position, and the inherent reactivity of the 2,7-naphthyridine core. The electron-withdrawing nature of the two nitrogen atoms in the bicyclic system significantly influences the reactivity of the substituents, particularly the chlorine atom, making it susceptible to nucleophilic displacement.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted naphthyridines. The chlorine atom at the C-1 position of this compound is activated towards nucleophilic attack due to its position alpha to a ring nitrogen (N-2). This activation is a common feature in many nitrogen-containing heterocycles.

The reaction of 1,3-dichloro-2,7-naphthyridine derivatives with cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) demonstrates this principle, where substitution occurs preferentially at the C-1 position under mild conditions to yield 1-amino-3-chloro-2,7-naphthyridines. This regioselectivity highlights the enhanced reactivity of the C-1 position. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atom, providing a versatile method for introducing diverse functional groups onto the naphthyridine scaffold. The reaction mechanism typically involves the addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride ion to restore aromaticity.

Derivatization at the Hydroxyl Group (C-4)

The hydroxyl group at the C-4 position offers another site for chemical modification. Standard reactions for derivatizing phenolic or enolic hydroxyl groups are applicable here. These include:

O-Alkylation: Reaction with alkyl halides in the presence of a base can form the corresponding ethers.

O-Acylation: Esterification can be achieved using acyl chlorides or acid anhydrides to produce the corresponding esters.

It is important to consider the potential for tautomerism in this system. The 4-hydroxy-2,7-naphthyridine moiety can exist in equilibrium with its keto tautomer, 2,7-naphthyridin-4(7H)-one. The predominant tautomer can influence the course of derivatization, potentially leading to N-alkylation or N-acylation at the N-7 position under certain conditions. The specific reaction conditions, including the choice of solvent and base, would determine the outcome of the derivatization.

Reactions Involving the Chlorine Atom (C-1)

As the most reactive site for nucleophilic attack, the chlorine atom at C-1 is central to the synthetic utility of this compound. Displacement of this chlorine is a key strategy for building more complex molecules.

Studies on related chloro-naphthyridine systems provide insight into the potential transformations. For example, 4-chloro-1,5-naphthyridines readily undergo amination with various amines. Similarly, 2-chloro-1,8-naphthyridines can be converted into 2-amino derivatives. Based on these precedents, this compound is expected to react with a range of nitrogen, oxygen, and sulfur nucleophiles to yield 1-substituted-2,7-naphthyridin-4-ol derivatives.

Reactant ClassExample NucleophileExpected Product
AminesPyrrolidine1-(Pyrrolidin-1-yl)-2,7-naphthyridin-4-ol
Alcohols/AlkoxidesSodium methoxide1-Methoxy-2,7-naphthyridin-4-ol
Thiols/Thiolates2-Mercaptoethanol (B42355)1-((2-Hydroxyethyl)thio)-2,7-naphthyridin-4-ol
Table 2: Expected Nucleophilic Substitution Reactions at the C-1 Position.

Formation of Hybrid and Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic center (C-1) and a nucleophilic/modifiable center (C-4 hydroxyl), makes it an excellent precursor for constructing fused heterocyclic systems. By choosing reagents that can interact with both sites, or by performing sequential reactions, new rings can be annulated onto the 2,7-naphthyridine core.

Research on analogous 1-amino-3-chloro-2,7-naphthyridines demonstrates this potential. For instance, after substitution of the chlorine atom with a sulfur nucleophile like ethyl 2-mercaptoacetate, subsequent intramolecular cyclization can lead to the formation of thieno[2,3-c]-2,7-naphthyridines. Similarly, reaction with 2-mercaptoethanol followed by a Smiles rearrangement and cyclization can afford furo[2,3-c]-2,7-naphthyridines. These strategies could be adapted to this compound, where the C-4 hydroxyl group or its keto tautomer could participate in intramolecular cyclization reactions with a suitable functional group introduced at the C-1 position, leading to novel oxygen-containing fused systems.

Structural Elucidation Methodologies

Spectroscopic Characterization Techniques for Naphthyridine Derivatives

Spectroscopy is fundamental to the structural analysis of novel compounds. For naphthyridine derivatives, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule. For 1-Chloro-2,7-naphthyridin-4-ol, both ¹H and ¹³C NMR spectra provide critical data.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to one another. In a typical ¹H NMR spectrum of a substituted 2,7-naphthyridine (B1199556), the aromatic protons exhibit characteristic chemical shifts in the downfield region. The precise location of these signals is influenced by the electronic effects of the chloro and hydroxyl substituents. Spin-spin coupling patterns between adjacent protons help to confirm their relative positions on the naphthyridine rings. In many 2,7-naphthyridine derivatives, weak long-range couplings can also be observed. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The signals for the carbon atoms in the heterocyclic rings appear at distinct chemical shifts. The positions of the chloro and hydroxyl groups significantly influence the chemical shifts of the carbons to which they are attached. mdpi.com Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. mdpi.com

Below is a table representing typical chemical shift ranges for the parent 2,7-naphthyridine scaffold, which serve as a basis for interpreting the spectra of its derivatives.

Atom Typical Chemical Shift (ppm) for 2,7-Naphthyridine Core
H-1~9.2
H-3~7.6
H-4~8.7
H-5~7.8
H-6~8.9
H-8~9.6
C-1~152
C-3~121
C-4~137
C-4a~129
C-5~120
C-6~149
C-8~153
C-8a~146

Note: These are approximate values for the unsubstituted core. Substituents like -Cl and -OH on this compound will cause significant deviations in these shifts.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group.

C=N and C=C Stretches: Aromatic ring stretching vibrations for the naphthyridine core typically appear in the 1400-1650 cm⁻¹ region.

C-O Stretch: The stretching vibration for the C-O bond of the hydroxyl group is expected in the 1000-1300 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine bond stretch generally appears in the 600-800 cm⁻¹ region of the spectrum.

Analysis of these specific absorption frequencies provides direct evidence for the presence of the hydroxyl and chloro functional groups on the naphthyridine framework.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

For this compound (molecular formula C₈H₅ClN₂O), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 180.0090 Da.

The fragmentation pattern observed in the mass spectrum is also diagnostic. For 2,7-naphthyridine derivatives, fragmentation often begins at the substituent level. mdpi.com This is typically followed by the cleavage of the heterocyclic ring system, often involving the loss of neutral molecules like hydrogen cyanide (HCN). mdpi.com Chemical ionization (CI) is a softer ionization technique that results in less fragmentation and typically shows a prominent protonated molecular ion peak (MH⁺), which is useful for confirming the molecular weight. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

For a molecule like this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its planar heterocyclic structure and the specific positions of the chloro and hydroxyl substituents. jhu.edu This technique is considered the gold standard for structural elucidation as it provides a definitive and absolute structural proof. researchgate.net

Advanced Spectroscopic and Chromatographic Methods (e.g., UPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for separating, identifying, and quantifying components in a mixture. impactanalytical.com These methods are routinely used to assess the purity of synthesized compounds like this compound.

UPLC is a more recent advancement that utilizes columns with smaller particle sizes (less than 2 µm) and higher pressures than traditional HPLC. impactanalytical.com This results in significantly faster analysis times, improved resolution, and narrower peaks. biomedres.us For the analysis of naphthyridine derivatives, a reverse-phase method is typically employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid to ensure good peak shape. sielc.comjchr.org The high sensitivity and efficiency of UPLC make it an invaluable tool for quality control and for monitoring the progress of chemical reactions during the synthesis of this compound. biomedres.us

In-Silico Analysis of this compound: A Computational Perspective

Detailed computational chemistry and molecular modeling studies on the specific compound this compound are not extensively available in publicly accessible scientific literature. The following sections outline the established computational methodologies that would be applied to characterize this molecule, based on general practices in the field for similar heterocyclic compounds.

Computational Chemistry and Molecular Modeling Studies

Computational studies are essential for understanding the chemical behavior and potential biological activity of molecules like 1-chloro-2,7-naphthyridin-4-ol. These methods provide insights into electronic structure, reactivity, and interactions with biological targets.

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's reactivity.

HOMO: The region of the molecule most likely to donate electrons in a reaction.

LUMO: The region of the molecule most likely to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich naphthyridine ring and the hydroxyl group, while the LUMO would likely be distributed across the electron-deficient regions, influenced by the chloro and nitro functionalities.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This data is illustrative and not based on published experimental or computational results for this specific molecule.

ParameterExpected Value (Arbitrary Units)Interpretation
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-2.0 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap4.5 eVSuggests moderate chemical stability.

Electrostatic potential maps illustrate the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). For this compound, the nitrogen atoms and the oxygen of the hydroxyl group would be expected to show negative electrostatic potential, making them likely sites for electrophilic attack. The hydrogen of the hydroxyl group and regions near the chlorine atom would likely exhibit positive potential.

Conformational analysis is used to identify the most stable three-dimensional structures of a molecule. For a relatively rigid structure like this compound, the conformational flexibility would be limited, primarily involving the rotation of the hydroxyl group. Molecular dynamics simulations could be employed to study the molecule's behavior over time in a simulated biological environment, such as in water or a lipid bilayer, providing insights into its stability and interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a small molecule, such as this compound, to a protein target. The results of docking studies are often presented as a docking score, which estimates the binding affinity. For instance, naphthyridine derivatives have been docked into the active sites of various enzymes to explore their potential as inhibitors. researchgate.net

In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to assess the molecule's potential viability. Parameters such as lipophilicity (logP), water solubility, and potential for metabolism by cytochrome P450 enzymes would be evaluated for this compound. For related compounds, such as certain 1,8-naphthyridine (B1210474) analogues, ADMET properties have been computationally predicted to guide further experimental work. nih.gov

Table 2: Predicted ADME Properties for a Representative Naphthyridine Derivative This data is generalized from studies on similar compounds and is not specific to this compound.

ADME PropertyPredicted Value/ClassificationSignificance
Molecular Weight< 200 g/molLikely good absorption and distribution.
LogP~2.0Indicates moderate lipophilicity, favorable for cell membrane permeability.
Aqueous SolubilityModerately SolubleImportant for formulation and bioavailability.
CYP2D6 InhibitionPredicted Non-inhibitorLower potential for drug-drug interactions.

Computational chemistry can be used to model reaction pathways and determine the most likely mechanism for the synthesis or degradation of a compound. For this compound, this could involve studying the transition states and activation energies for its formation from precursor molecules.

Preclinical Pharmacological Investigations and Biological Activities

Exploration of Biological Targets and Mechanisms of Action

Enzyme Inhibition Studies (e.g., kinases, topoisomerase II alpha)

There is currently no publicly available research detailing the inhibitory activity of 1-chloro-2,7-naphthyridin-4-ol against any enzyme, including kinases or topoisomerase II alpha. While the broader class of naphthyridines has been investigated for such properties, with some derivatives showing potent inhibition of various kinases and topoisomerase II, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Receptor Binding Assays (e.g., adenosine (B11128) receptors, 5-HT4, CB2)

No studies have been published that report the binding affinity of this compound for adenosine, 5-HT4, or CB2 receptors. Although certain derivatives of the 1,8-naphthyridine (B1210474) isomer have been explored as ligands for the CB2 receptor, and complex fused 2,7-naphthyridine (B1199556) systems have been investigated in the context of adenosine receptor antagonism, this information does not pertain to the specific chemical entity of this compound.

Interaction with Nucleic Acids (DNA/RNA stabilization)

The interaction of this compound with nucleic acids, such as its potential to stabilize DNA or RNA structures, has not been documented in the scientific literature. While some chloro-substituted naphthyridine isomers have been synthesized for use as fluorescent probes for DNA, these studies focus on analytical applications rather than the therapeutic mechanism of nucleic acid stabilization.

In Vitro Biological Evaluation and Cellular Assays

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antiparasitic)

There is no available data on the in vitro antimicrobial activity of this compound. The well-established antibacterial properties of the naphthyridine class are primarily associated with the 1,8-naphthyridine core structure, characteristic of nalidixic acid and its fluoroquinolone analogs. The antimicrobial potential of the 2,7-naphthyridine scaffold, and specifically the 1-chloro-4-ol substituted variant, remains to be determined.

Anticancer and Cytotoxic Activity in Cell Lines

Specific data on the cytotoxic or anticancer activity of this compound against any cancer cell line is not present in the available literature. Numerous studies have demonstrated the potent anticancer effects of various substituted naphthyridine derivatives. For instance, certain 1-amino-4-phenyl-2,7-naphthyridines have shown cytotoxicity against human lung and breast cancer cell lines. However, without direct experimental evidence, the cytotoxic profile of this compound is unknown.

Activities Related to Neurological Disorders

Similarly, there is a lack of specific information regarding the effects of this compound on neurological disorders. The 2,7-naphthyridine scaffold, in general, has been investigated for various central nervous system activities, with some derivatives showing anticonvulsant or other neurotropic effects. Research into related heterocyclic compounds suggests that the nitrogen atoms in the naphthyridine rings can interact with various receptors and enzymes in the central nervous system. However, no studies were identified that specifically investigated the antidepressant, anticonvulsant, or neurodegenerative disease-modifying potential of this compound.

In Vivo Pharmacological Research in Animal Models

Detailed in vivo pharmacological research, including efficacy studies in disease models and preclinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiling for this compound, is not available in the reviewed literature. Such studies are crucial for understanding the therapeutic potential and disposition of a compound in a living organism. The absence of this data for this compound means that its efficacy in any disease model and its behavior within a biological system are currently unknown.

Medicinal Chemistry and Drug Design Implications

Rational Drug Design Strategies Employing the Naphthyridine Scaffold

Rational drug design leverages the structural understanding of biological targets to create new therapeutic agents. The 2,7-naphthyridine (B1199556) scaffold has been successfully employed in such strategies, particularly in the development of kinase inhibitors. nih.govresearchgate.net Kinases are crucial targets in oncology, and the planar, heterocyclic nature of the naphthyridine core makes it an excellent bioisostere for the hinge-binding region of ATP-binding sites in many kinases.

Design strategies often involve:

Structure-Based Design: Knowledge of the binding mode of known inhibitors within a target's active site informs the design of new molecules. For instance, understanding how a compound like BMS-777607 binds to the MET kinase led to the design of novel 2,7-naphthyridone inhibitors that conformationally restrain key pharmacophoric groups. nih.gov

Scaffold Hopping: This strategy involves replacing a central molecular core with a structurally different one while retaining similar biological activity. The 2,7-naphthyridine ring system has been identified as a promising scaffold for this purpose. Researchers have explored various naphthyridine isomers as core replacements for other heterocyclic systems to improve properties like solubility and potency. nih.govacs.org For example, in the development of PDE10A inhibitors, naphthyridine isomers were evaluated as potential replacements for a quinoline core to enhance solubility. nih.govacs.org

Molecular Hybridization: This approach combines two or more pharmacophoric units from known bioactive molecules to create a new hybrid compound with potentially enhanced activity or a dual mode of action. nih.govmdpi.com The 2,7-naphthyridine scaffold can be combined with other recognized pharmacophores to target specific diseases.

The chlorine atom at the C1 position and the hydroxyl/keto group at the C4 position of 1-Chloro-2,7-naphthyridin-4-ol are critical for rational design. The chlorine can act as a leaving group for nucleophilic substitution reactions, allowing the introduction of various side chains to probe interactions with a target protein. The hydroxyl group can serve as a hydrogen bond donor or acceptor, or it can be functionalized to modulate physicochemical properties.

Lead Optimization and Compound Library Generation Based on this compound

Lead optimization is the process of refining a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov this compound is an ideal starting scaffold for this process and for the generation of compound libraries to explore structure-activity relationships (SAR).

The reactivity of the chlorine atom is a key feature for library generation. It allows for nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols. This enables the systematic introduction of diverse functional groups at the C1 position. For example, a library of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives was constructed to explore new c-Kit and VEGFR-2 kinase inhibitors, demonstrating the utility of this approach. researchgate.net While this example uses a different position (C8), the chemical principle of using a reactive handle (like a chloro group) to build a library is directly applicable.

Similarly, the hydroxyl group at C4 can be alkylated or acylated to introduce new substituents. The synthesis of various 2,7-naphthyridine derivatives often involves multi-step processes starting from pyridine (B92270) or other acyclic precursors, which are then cyclized to form the core scaffold. researchgate.netnih.gov

An example of lead optimization based on a related 2,7-naphthyridone scaffold resulted in the discovery of potent MET/AXL kinase inhibitors. researchgate.net The initial lead compound was systematically modified, leading to derivatives with significantly improved inhibitory activity.

Table 1: Example of Lead Optimization on a 2,7-Naphthyridone Scaffold for Kinase Inhibition researchgate.net
CompoundModificationc-Kit IC50 (nM)VEGFR-2 IC50 (nM)
Lead Compound 3Initial Scaffold329.6>1000
Optimized Compound 9kAddition of a substituted amine at C88.5Not Reported

This data illustrates how targeted chemical modifications on the naphthyridine core can lead to substantial improvements in biological activity, transforming a modest hit into a potent lead.

Development of Naphthyridine-Based Probes for Chemical Biology Research

Chemical probes are small molecules used to study and manipulate biological systems. nih.govrsc.org The unique photophysical properties and target-binding capabilities of the naphthyridine scaffold make it a valuable component in the design of such probes. mdpi.com

Specifically, chloro-substituted naphthyridine derivatives have been developed as fluorescent probes. For instance, a chloro-substituted 2-amino-5,7-dimethyl-1,8-naphthyridine (ClNaph) was synthesized and shown to be a highly selective binder for an orphan cytosine base in DNA duplexes containing an abasic site. mdpi.com This molecule was further conjugated with thiazole orange to create a "light-up" probe for detecting cytosine-related mutations. mdpi.com This demonstrates the potential of the chloro-naphthyridine scaffold in creating sophisticated tools for molecular biology and diagnostics.

The this compound scaffold could similarly be functionalized to create probes for various applications:

Fluorescent Probes: The naphthyridine core can act as a fluorophore. Modifications at the C1 and C4 positions can be used to attach recognition elements for specific biomolecules (e.g., proteins, nucleic acids, or metabolites) or to modulate the probe's fluorescence in response to its environment.

Affinity-Based Probes: The scaffold can be derivatized with tags (like biotin) or photoreactive groups to facilitate the identification and isolation of protein targets (pull-down assays).

Target Engagement Probes: By developing fluorescently labeled derivatives of naphthyridine-based inhibitors, it is possible to visualize and quantify the binding of the drug to its target within living cells.

Strategic Insights for the Development of New Therapeutic Agents

The 2,7-naphthyridine scaffold, as exemplified by this compound, offers significant strategic advantages for the development of new drugs. The accumulated research provides several key insights for future drug discovery efforts.

Privileged Scaffold for Kinase Inhibition: The 2,7-naphthyridine and particularly the 2,7-naphthyridinone core has proven to be a highly effective scaffold for targeting the ATP-binding site of various kinases, including MET, AXL, c-Kit, and VEGFR-2. nih.govresearchgate.net Future efforts can focus on tuning the substituents on this core to achieve selectivity for specific kinases or to develop multi-target inhibitors for complex diseases like cancer.

Versatility in Chemical Synthesis: The presence of two distinct reactive sites—the C1-chloro and C4-hydroxyl groups—on this compound allows for orthogonal chemical modifications. This enables the generation of large and diverse compound libraries, which is crucial for identifying hits against new biological targets and for thorough lead optimization. researchgate.netnih.gov

Broad Biological Potential: Beyond kinase inhibition, naphthyridine derivatives have demonstrated a wide array of biological activities, including cytotoxic effects against cancer cells and antagonistic activity at opioid receptors. researchgate.netnih.govmdpi.com This suggests that libraries based on the this compound scaffold could be screened against a broad range of targets to uncover novel therapeutic applications.

Favorable Drug-like Properties: Certain 2,7-naphthyridinone-based inhibitors have shown favorable drug-like properties, including good oral bioavailability and in vivo efficacy in xenograft models. nih.gov This indicates that the scaffold is not inherently prone to poor pharmacokinetic profiles, providing a solid foundation for developing orally administered drugs.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of the 2,7-naphthyridine (B1199556) scaffold exist, a key area for future research lies in the development of more sustainable and efficient synthetic pathways. Modern synthetic chemistry is increasingly focused on "green" methodologies that reduce waste, energy consumption, and the use of hazardous reagents. Future efforts in the synthesis of 1-chloro-2,7-naphthyridin-4-ol and its derivatives could focus on several innovative approaches:

Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields in the synthesis of heterocyclic compounds.

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step, which can be more efficient and environmentally friendly than traditional multi-step syntheses.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved safety, scalability, and product purity.

Biocatalysis: The use of enzymes as catalysts can provide high selectivity and operate under mild, environmentally benign conditions.

The development of such methods would not only make this compound more accessible for research but also align with the principles of sustainable chemistry.

Exploration of Underexplored Biological Targets

The 2,7-naphthyridine scaffold is a known pharmacophore found in compounds with a range of biological activities. Derivatives of this core structure have been investigated for their potential as inhibitors of various enzymes, including kinases. Future research on this compound should aim to explore a wider range of biological targets.

Several kinase families have been identified as potential targets for 2,7-naphthyridine derivatives, including:

c-Kit

VEGFR-2

MASTL (Microtubule-associated serine/threonine kinase-like)

Casein Kinase 2 (CK2)

Given the prevalence of kinase dysregulation in various diseases, particularly cancer, a systematic screening of this compound and its derivatives against a broad panel of kinases could uncover novel therapeutic opportunities. Beyond kinases, other enzyme classes and receptor families should also be considered as potential targets. High-throughput screening campaigns could be instrumental in identifying new biological activities for this compound.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is a powerful driver of modern drug discovery and materials science. For this compound, the integration of these methodologies can accelerate research and provide deeper insights into its properties and potential applications.

Computational approaches that can be leveraged include:

Computational MethodApplication for this compound
Molecular Docking Predicting the binding mode and affinity of the compound to various biological targets.
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity of derivatives based on their structural features.
In Silico ADME/Tox Prediction Early assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of the compound and its analogs.

These computational predictions can guide the design of new derivatives with improved properties and help prioritize compounds for synthesis and experimental testing. The experimental validation of these in silico models is crucial for refining their predictive power and ensuring their reliability.

Challenges in Translating Preclinical Findings to Therapeutic Applications

The journey from a promising preclinical compound to a therapeutic application is fraught with challenges. For this compound, several hurdles will need to be overcome. The presence of a chlorine atom, while offering a handle for synthetic modification, can also introduce challenges related to metabolic stability and potential toxicity. Halogenated aromatic compounds can sometimes be metabolized to reactive intermediates, which requires careful toxicological evaluation.

Furthermore, the general challenges in drug development, such as optimizing pharmacokinetic and pharmacodynamic properties, ensuring target engagement in vivo, and establishing a favorable safety profile, will all be pertinent to the progression of any therapeutic candidate derived from this scaffold. Early and thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies will be critical to identify and mitigate potential liabilities.

Potential for this compound as a Versatile Synthetic Intermediate

The chloro-substituent at the 1-position of this compound makes it a valuable and versatile intermediate for the synthesis of a diverse library of derivatives. The chlorine atom can be readily displaced by various nucleophiles through reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of functional groups at this position, enabling the systematic exploration of the structure-activity relationships of 2,7-naphthyridine derivatives.

The hydroxyl group at the 4-position also provides a site for further functionalization, such as etherification or esterification, further expanding the chemical space that can be accessed from this starting material. The ability to readily generate a diverse set of analogs from a common intermediate is a significant advantage in medicinal chemistry and materials science research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-2,7-naphthyridin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves hydrogenation of 8-chloro-1,7-naphthyridin-4-ol using 5% Pd/C under hydrogen gas (balloon) in anhydrous ethanol at room temperature for 72 hours, followed by purification via silica gel chromatography (DCM/MeOH gradient) . Nitration with concentrated HNO₃ in H₂SO₄ at 100°C is used for subsequent functionalization. Key parameters include temperature control (±2°C), solvent purity, and catalyst activity.
  • Analytical Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .

Q. How can researchers mitigate side reactions during halogenation or nitration of the naphthyridine core?

  • Strategies :

  • Use low-temperature conditions (0–5°C) for nitration to prevent over-nitration or ring degradation .
  • Optimize stoichiometry of chlorinating agents (e.g., POCl₃ or Cl₂ gas) to avoid polychlorinated byproducts.
  • Employ protecting groups (e.g., acetyl or tert-butyl) for hydroxyl or amine moieties to direct reactivity .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • Recommended Tools :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.0 ppm for naphthyridine H) and hydroxyl groups (broad singlet at δ 10–12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 192.1 for nitrated derivatives) .
  • IR Spectroscopy : Detect C-Cl stretches (550–650 cm⁻¹) and hydroxyl vibrations (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How does the chlorine substituent at position 1 influence the compound’s electronic properties and reactivity?

  • Mechanistic Insight :

  • The electron-withdrawing Cl group increases electrophilicity at position 4, facilitating nucleophilic substitution (e.g., hydroxyl → methoxy) .
  • Density Functional Theory (DFT) calculations reveal reduced HOMO-LUMO gaps (Δ ≈ 4.5 eV), enhancing π-π stacking with biological targets like DNA gyrase .
    • Experimental Validation : Compare reaction rates of Cl-substituted vs. unsubstituted analogs in Suzuki-Miyaura couplings .

Q. What computational strategies can predict binding affinities of this compound derivatives to bacterial DNA gyrase?

  • Protocol :

  • Molecular Docking : Use AutoDock 4.2.0 with Lamarckian Genetic Algorithm (grid size: 28×48×56 ų, 0.375 Å spacing) to dock derivatives into the DNA gyrase active site (PDB: 1KZN) .
  • Binding Free Energy : Calculate ΔG values (MMFF94 force field) to rank inhibitors. For example, morpholine derivatives show ΔG = -9.2 kcal/mol vs. ciprofloxacin (-8.5 kcal/mol) .
    • Validation : Correlate docking scores with experimental MIC values against S. aureus (e.g., MIC = 8 µg/mL for morpholine analogs) .

Q. How can structural modifications enhance the antimicrobial activity of this compound while minimizing cytotoxicity?

  • Design Principles :

  • Introduce electron-donating groups (e.g., methoxy at position 6) to improve membrane permeability .
  • Replace chlorine with fluorine to reduce off-target interactions (e.g., 8-chloro-7-fluoro derivatives show 3× lower IC₅₀ in cytotoxicity assays) .
  • Optimize logP (1.5–3.5) and polar surface area (<90 Ų) for Gram-negative penetration .

Q. What are the key challenges in analyzing contradictory bioactivity data across naphthyridine derivatives?

  • Resolution Strategies :

  • Standardize MIC testing (e.g., 18–24 hr incubation at 37°C, 10⁶ CFU/mL inoculum) to reduce variability .
  • Perform metabolite profiling (LC-MS/MS) to identify active vs. inactive degradation products.
  • Use cheminformatics tools (e.g., MOE or Schrödinger) to filter false positives from aggregation or assay interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.